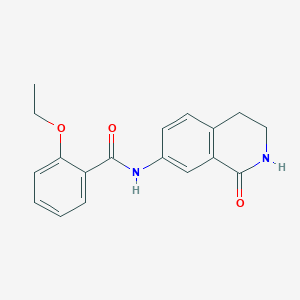

2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide" appears to be a derivative of the N-aryl-1,2,3,4-tetrahydroisoquinoline class of compounds. These compounds are of interest due to their potential pharmacological properties and their presence in various natural products and medicinal agents.

Synthesis Analysis

The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines has been described using a short and efficient protocol. The process begins with the condensation of ortho-brominated aromatic aldehydes and primary aromatic amines under reductive conditions to yield N-aryl 2-bromobenzylamines. The key step involves the introduction of the C-3/C-4-unit of the tetrahydroisoquinoline using 2-ethoxyvinyl pinacolboronate under Suzuki coupling conditions. The final step is an intramolecular reductive amination, typically using triethylsilane and trifluoroacetic acid (TFA), to cyclize the ortho-ethoxyvinyl benzylamines into the desired N-aryl-1,2,3,4-tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of "2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide" would consist of a tetrahydroisoquinoline core with a substituent at the N-position. The ethoxy group would be attached to the aromatic ring, likely at the ortho position relative to the nitrogen of the tetrahydroisoquinoline. The presence of a benzamide group indicates a carboxamide functionality attached to the aromatic ring, which could influence the compound's physical properties and reactivity.

Chemical Reactions Analysis

While the specific chemical reactions of "2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide" are not detailed in the provided papers, the synthesis of similar compounds involves key reactions such as oxy-Michael addition and reductive amination. The oxy-Michael addition is a reaction that can be used to introduce hydroxy and ethoxy groups onto aromatic rings, as seen in the synthesis of 1-[ethoxy(phenyl)methyl]-2-naphthol and 5-[ethoxy(phenyl)methyl]-6-hydroxyquinoline derivatives . These reactions are typically performed under mild conditions and can be used to elaborate the molecular framework of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide" would likely include moderate solubility in organic solvents due to the presence of both polar (amide) and nonpolar (aromatic and ethoxy) groups. The compound's stability could be influenced by the presence of the tetrahydroisoquinoline and benzamide moieties, which are known to be stable under a variety of conditions. The compound's reactivity would be influenced by the presence of the ethoxy group, which could participate in further chemical transformations, such as deprotection or substitution reactions.

Aplicaciones Científicas De Investigación

Synthesis of Polycyclic Amides

A methodology for the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation of benzamides has been developed. This process, facilitated by Ag(2)CO(3) as an oxidant and RhCp*Cl(2) as a catalyst, enables the production of both N-alkyl and N-aryl secondary benzamides as effective substrates. The method also applies to primary benzamides, reacting with two alkyne units to create tricyclic products through double C-H activation and oxidative coupling. This synthesis pathway highlights the utility of related structures in constructing various heterocycles, demonstrating the compound's relevance in the synthesis of complex organic molecules (Song et al., 2010).

Derivatives for Tumor Diagnosis

Research into derivatives of tetrahydroisoquinoline, such as 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) and 2-Methoxy-5-methyl-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]benzamide (RHM-1), has identified these compounds as leads for tumor diagnosis due to their high affinity at σ(2) receptors. These findings suggest potential applications in developing PET tracers for tumor diagnosis, despite challenges related to interactions with P-glycoprotein, which may limit their effectiveness in tumors overexpressing P-gp (Abate et al., 2011).

Radiotracer Development for Solid Tumors

A series of fluorine-containing benzamide analogs, with moderate to high affinity for sigma-2 receptors and low affinity for sigma-1 receptors, were synthesized and evaluated for their potential as PET imaging ligands. These compounds, radiolabeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, offering a promising avenue for imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).

Regioselectivity in Organic Synthesis

A study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide highlighted the selective occurrence of this reaction at the nitrogen of the oxoquinoline group. This research provides insights into the mechanisms governing selective reactions in organic synthesis, contributing to the broader understanding of chemical reactivity and the development of novel synthetic strategies (Batalha et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, have been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action . They are also known to act as adrenergic receptor antagonists for prostatic hyperplasia treatment .

Mode of Action

Similar compounds have been shown to inhibit β-glucuronidase activity , which is essential for the metabolism and excretion of toxic substances .

Biochemical Pathways

The inhibition of β-glucuronidase activity can slow down the process of glucuronidation , which plays an important role in the onset of colorectal carcinoma and many other diseases .

Result of Action

Similar compounds have been found to exhibit potent inhibitory activity against β-glucuronidase , which could potentially result in the slowing down of glucuronidation processes and impact the onset of various diseases .

Propiedades

IUPAC Name |

2-ethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-23-16-6-4-3-5-14(16)18(22)20-13-8-7-12-9-10-19-17(21)15(12)11-13/h3-8,11H,2,9-10H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCGLTACCFNYKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCNC3=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)

![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)

![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)

![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)